![molecular formula C22H16ClN5O3S B2866761 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 536713-16-3](/img/structure/B2866761.png)

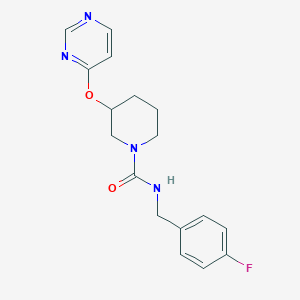

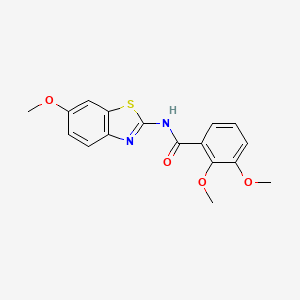

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule. It is related to the class of compounds known as indoles . Indoles are a type of heterocyclic compound, which means they contain a ring structure that includes at least two different elements. In the case of indoles, these elements are carbon and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring . Additionally, the compound contains a pyrimidine ring, a thioether group, and an isoxazole ring . The exact arrangement of these groups would determine the overall structure of the molecule.Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

A study conducted by Debnath and Ganguly (2015) focused on the synthesis of novel acetamide derivatives, closely related to the chemical structure , and evaluated their antimicrobial properties against various pathogenic microorganisms. The research indicated promising antibacterial and antifungal activities for some synthesized compounds, highlighting the potential of such chemical structures in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Photovoltaic Efficiency and Molecular Interactions

In a separate study by Mary et al. (2020), benzothiazolinone acetamide analogs, which share a similar chemical framework, were synthesized and analyzed for their photovoltaic efficiency and ligand-protein interactions. The compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies suggested significant binding interactions with the Cyclooxygenase 1 enzyme, indicating a broad spectrum of applications ranging from solar energy to biochemical interactions (Mary et al., 2020).

Antitumor Activities

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the chemical . The antitumor activities of these compounds were evaluated against the human breast adenocarcinoma cell line MCF7, with some derivatives exhibiting mild to moderate activity. This research underscores the potential use of such compounds in the development of new antitumor agents (El-Morsy et al., 2017).

Antioxidant Properties

Gopi and Dhanaraju (2020) investigated N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives for their antioxidant activities. These compounds, which share a degree of structural similarity with the chemical , showed considerable antioxidant activity, suggesting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).

Clinical Candidate for ACAT-1 Inhibition

Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, which exhibits significant selectivity and improved oral absorption, pointing towards its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Propriétés

IUPAC Name |

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O3S/c1-12-9-17(27-31-12)25-18(29)11-32-22-26-19-15-7-2-3-8-16(15)24-20(19)21(30)28(22)14-6-4-5-13(23)10-14/h2-10,24H,11H2,1H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBBXKANUISAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2866681.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)